Copper citrate

Beschreibung

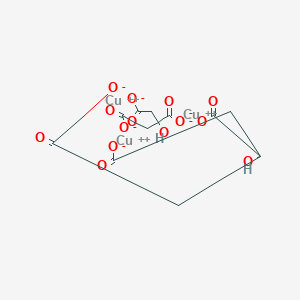

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

17263-57-9 |

|---|---|

Molekularformel |

C12H10Cu3O14 |

Molekulargewicht |

568.8 g/mol |

IUPAC-Name |

tricopper;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI-Schlüssel |

STDMRMREKPZQFJ-UHFFFAOYSA-H |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |

Kanonische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |

Andere CAS-Nummern |

10402-15-0 3164-31-6 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Copper Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of copper citrate, with a focus on data relevant to research and development. The information is presented to be a valuable resource for professionals in pharmacology, chemistry, and materials science.

Chemical Identity and Physical Properties

Copper citrate is a copper salt of citric acid. While various stoichiometric ratios and hydration states have been reported, the most chemically plausible and commonly referenced form is tricopper(II) dicitrate. This compound can exist in both anhydrous and hydrated forms, with the hemipentahydrate being a common variant.

Table 1: Physical and Chemical Properties of Copper Citrate

| Property | Value | References |

| Molecular Formula | Cu₃(C₆H₅O₇)₂ (anhydrous) | [1] |

| Cu₃(C₆H₅O₇)₂·2.5H₂O (hemipentahydrate) | [2] | |

| Molecular Weight | 568.85 g/mol (anhydrous) | [1] |

| 613.92 g/mol (hemipentahydrate) | ||

| Appearance | Sky-blue solid (anhydrous) | [1] |

| Seafoam green to light blue-green crystalline powder (hydrated) | [1] | |

| Odor | Odorless | |

| Melting Point | Decomposes upon heating. The hydrated form loses water at approximately 100°C. | [1] |

Solubility

Copper citrate exhibits low solubility in water but is soluble in alkaline citrate solutions, ammonia, and dilute acids.[1]

Table 2: Solubility of Copper Citrate

| Solvent | Solubility | Temperature | References |

| Water | < 0.05 g/L | 20°C | [3] |

| Methanol | < 0.05 g/L | 20°C | [3] |

| Ethanol | < 0.05 g/L | 20°C | [3] |

| 10% Hydrochloric Acid (HCl) | Approx. 250 g/L | [3] | |

| 10% Nitric Acid (HNO₃) | Approx. 140-150 g/L | [3] |

Stability and Reactivity

Copper citrate is a stable compound under normal storage conditions. It is incompatible with strong oxidizing agents.

Thermal Decomposition

Upon heating, hydrated copper citrate loses its water of crystallization at around 100°C, which is visually indicated by a color change from green to blue.[1] At higher temperatures, the compound decomposes, yielding fine particles of metallic copper.[1] In the presence of air, these copper particles can oxidize to form black copper(II) oxide.[4] If the thermal decomposition is performed under a vacuum, the resulting copper residue can be pyrophoric.[1]

Reactivity in Solution

In aqueous solutions, copper(II) ions can form various complex species with citrate ions. The specific nature of these complexes is dependent on the pH and the ratio of copper to citrate in the solution.

Experimental Protocols

Synthesis of Copper(II) Citrate Hemipentahydrate

This protocol describes the precipitation method for synthesizing copper(II) citrate.[5]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

100 cm³ conical flasks (2)

-

Weighing boat

-

Graduated cylinder

-

Suction filtration apparatus (Buchner funnel, filter paper, filter flask)

-

Watch glass

Procedure:

-

Prepare the Reactant Solutions:

-

In a 100 cm³ conical flask, dissolve 3.75 g (0.015 mol) of copper(II) sulfate pentahydrate in the minimum volume of hot deionized water required for complete dissolution.

-

In a separate 100 cm³ conical flask, dissolve 2.94 g (0.01 mol) of trisodium citrate dihydrate in the minimum volume of hot deionized water.

-

-

Precipitation:

-

While stirring, slowly add the hot trisodium citrate solution to the hot copper(II) sulfate solution. A light blue-green precipitate of copper citrate will form. Heating the mixture can accelerate the reaction and result in a finely-divided product.[1]

-

-

Isolation and Drying:

-

Allow the mixture to cool to room temperature. If precipitation is slow, the mixture can be left to stand overnight.

-

Collect the precipitate by suction filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

-

Transfer the filter paper with the precipitate to a watch glass and allow it to air dry completely.

-

Diagram 1: Experimental Workflow for Copper Citrate Synthesis

Caption: Workflow for the synthesis of copper citrate.

Determination of Solubility (Shake-Flask Method)

This is a general protocol for determining the solubility of a sparingly soluble salt like copper citrate.

Materials:

-

Copper citrate powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Appropriate analytical instrument for copper quantification (e.g., Atomic Absorption Spectrophotometer - AAS, Inductively Coupled Plasma - Optical Emission Spectrometer - ICP-OES)

Procedure:

-

Sample Preparation:

-

Add an excess amount of copper citrate powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the suspension to settle.

-

To separate the solid phase, centrifuge the solution at a high speed.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with an appropriate solvent.

-

Determine the concentration of copper in the diluted solution using a calibrated analytical instrument (e.g., AAS or ICP-OES).

-

-

Calculation:

-

Calculate the solubility of copper citrate in the chosen solvent based on the measured copper concentration and the dilution factor.

-

Diagram 2: Logic Diagram for Solubility Determination

References

Synthesis and Decomposition of Copper(II) Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) citrate, a compound of significant interest in various scientific fields, serves as a versatile precursor in the synthesis of novel materials and exhibits notable biological activity. This technical guide provides an in-depth overview of the synthesis and decomposition of copper(II) citrate, with a focus on detailed experimental protocols, quantitative data analysis, and the elucidation of its functional mechanisms. The synthesis of copper(II) citrate via precipitation methods is discussed, with data presented on reaction conditions and yields. The thermal decomposition of copper(II) citrate, a key process for the generation of copper-based nanomaterials, is also examined. Furthermore, this guide explores the utility of copper(II) citrate as a precursor for catalyst synthesis and delves into the multifaceted antimicrobial mechanisms of copper ions.

Synthesis of Copper(II) Citrate

The synthesis of copper(II) citrate is primarily achieved through aqueous precipitation reactions. The selection of precursors and the control of reaction parameters are crucial for optimizing the yield and purity of the final product.

Synthesis Methodologies

Several methods for the synthesis of copper(II) citrate have been reported, primarily involving the reaction of a copper(II) salt with a citrate source.

Table 1: Summary of Synthesis Methods for Copper(II) Citrate

| Method | Copper(II) Precursor | Citrate Source | Reaction Conditions | Reported Yield | Reference |

| 1 | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O) | Hot aqueous solutions, precipitation | Not specified | [1][2] |

| 2 | Copper(II) Ethanoate Monohydrate (Cu(CH₃COO)₂·H₂O) | Citric Acid Monohydrate (C₆H₈O₇·H₂O) | Aqueous solutions, room temperature, overnight reaction | Not specified | [3] |

| 3 | Copper(II) Sulfate (CuSO₄) | Trisodium Citrate (Na₃C₆H₅O₇) | Aqueous solution, 70°C | 82.46% | [4] |

| 4 | Basic Copper Carbonate (CuCO₃·Cu(OH)₂) | Citric Acid (C₆H₈O₇) | Aqueous solution, 80-100°C | Not specified | [5] |

| 5 | Copper(II) Oxide (CuO) | Citric Acid (C₆H₈O₇) | Heating in aqueous solution | Not specified | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis from Copper(II) Sulfate and Trisodium Citrate [1][2]

-

Prepare separate hot aqueous solutions of copper(II) sulfate and sodium citrate.

-

Add the hot sodium citrate solution to the hot copper(II) sulfate solution.

-

A precipitate of copper(II) citrate will gradually form.

-

Filter the precipitate using suction filtration.

-

Wash the precipitate with deionized water.

-

Dry the precipitate at room temperature for 24 hours to obtain a turquoise powder.

Protocol 2: Synthesis from Copper(II) Ethanoate and Citric Acid [3]

-

Dissolve 3.0 g (0.015 mol) of copper(II) ethanoate monohydrate in 30 cm³ of deionized water.

-

In a separate flask, dissolve 2.1 g (0.01 mol) of citric acid monohydrate in the minimum volume of deionized water.

-

Mix the two solutions.

-

Cover the mixture and leave it to stand overnight at room temperature.

-

Collect the precipitate by suction filtration.

-

Wash the precipitate with deionized water and dry at room temperature.

Protocol 3: High-Yield Synthesis from Copper(II) Sulfate and Trisodium Citrate [4]

-

Prepare aqueous solutions of copper(II) sulfate and trisodium citrate with a molar ratio of CuSO₄ to Na₃C₆H₅O₇ of 1.5:1.

-

Heat the reaction mixture to 70°C.

-

Allow the reaction to proceed to completion, resulting in the precipitation of copper(II) citrate.

-

Isolate the product by filtration, wash with water, and dry. This method has been reported to yield 82.46% of copper(II) citrate.[4]

Decomposition of Copper(II) Citrate

The decomposition of copper(II) citrate, particularly through thermal means, is a critical process for generating copper and copper oxide nanoparticles, which have a wide range of applications in catalysis and materials science.

Thermal Decomposition Pathway

The thermal decomposition of copper(II) citrate occurs in distinct stages:

-

Dehydration: Hydrated copper(II) citrate loses its water of crystallization at approximately 100°C, transitioning from a green or turquoise solid to an anhydrous blue solid.[6]

-

Decomposition of the Citrate Moiety: Upon further heating, the citrate ligand decomposes. In this process, the copper(II) ions are reduced by the citrate ions, leading to the formation of fine particles of metallic copper.[2][7]

-

Oxidation (in the presence of air): If the decomposition is carried out in an oxygen-containing atmosphere, the freshly formed, highly reactive copper nanoparticles are readily oxidized to form black copper(II) oxide.[2][7]

Quantitative Decomposition Data

Table 2: Qualitative Summary of Thermal Decomposition of Copper(II) Citrate

| Temperature Range | Process | Product(s) | Atmosphere Dependence |

| ~100°C | Dehydration | Anhydrous Copper(II) Citrate | Independent |

| >100°C (strong heating) | Decomposition of Citrate | Metallic Copper Nanoparticles | Inert atmosphere (e.g., N₂, Ar) |

| >100°C (strong heating) | Decomposition and Oxidation | Copper(II) Oxide | Air or Oxygen |

Applications in Catalysis and Drug Development

Synthesis of Copper-Based Catalysts

Copper(II) citrate is a valuable precursor for the synthesis of heterogeneous catalysts, such as Copper-Citric Acid Metal-Organic Frameworks (Cu-CA-MOFs).[1]

Caption: Workflow for the synthesis of a Cu-CA-MOF catalyst.

Antimicrobial Properties of Copper(II) Citrate

Copper compounds, including copper(II) citrate, are known for their antimicrobial properties. The mechanism of action is multifaceted and involves the release of copper ions (Cu²⁺).

Caption: Antimicrobial mechanism of copper ions.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and decomposition of copper(II) citrate, tailored for a scientific audience. The detailed protocols and compiled quantitative data for synthesis offer a practical resource for researchers. While a qualitative understanding of the thermal decomposition is well-established, further research is warranted to obtain detailed quantitative data, such as TGA and DSC analyses, to fully elucidate the decomposition kinetics. The outlined workflow for catalyst preparation and the diagram of the antimicrobial mechanism highlight the significant potential of copper(II) citrate in materials science and drug development.

References

- 1. Copper citrate - Sciencemadness Wiki [sciencemadness.org]

- 2. m.youtube.com [m.youtube.com]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. physlab.org [physlab.org]

- 6. Copper(II) citrate: synthesis and decomposition | MEL Chemistry [melscience.com]

- 7. youtube.com [youtube.com]

The Pivotal Role of Copper as an Enzymatic Cofactor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an indispensable trace element vital for a myriad of biological processes. Its ability to cycle between two oxidation states, Cu¹⁺ (cuprous) and Cu²⁺ (cupric), makes it an ideal catalytic cofactor for a host of enzymes involved in critical metabolic pathways. This technical guide provides an in-depth exploration of the role of copper as an enzyme cofactor, with a particular focus on the delivery and function of this essential metal. While copper citrate is a widely recognized bioavailable form of copper supplementation, this guide will delve into the fundamental mechanisms of copper utilization by enzymes at a molecular level. We will examine key copper-dependent enzymes, present their kinetic data, detail experimental protocols for their study, and illustrate their involvement in significant signaling pathways.

Introduction to Copper as an Enzyme Cofactor

Copper's significance in biological systems is intrinsically linked to its function as a cofactor in a class of enzymes known as cuproenzymes. These enzymes catalyze a diverse range of biochemical reactions, from cellular respiration to neurotransmitter synthesis and connective tissue formation. The catalytic activity of these enzymes is directly dependent on the precise incorporation of copper ions into their active sites.

Copper citrate is frequently utilized in nutritional supplements due to its high bioavailability. Organic acids, such as citric acid, can form low-molecular-weight chelates with copper, which may enhance its absorption.[1] Studies in animal models have suggested that cupric citrate can be as effective as, or even more effective than, copper sulfate in improving certain physiological parameters, which is likely attributable to its superior stability and bioavailability.[2] However, the direct role of the "copper citrate" complex at the enzymatic level is less clear. It is generally understood that citrate facilitates copper's absorption and transport, after which the copper ion is delivered to target enzymes through a sophisticated intracellular trafficking system.

Key Copper-Dependent Enzymes and Their Kinetics

Several enzymes rely on copper for their catalytic function. Below is a summary of some of the most critical cuproenzymes, along with their kinetic parameters.

Lysyl Oxidase (LOX)

Lysyl oxidase is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin, which is essential for the structural integrity of connective tissues.[3][4][5]

| Substrate | K_m | k_cat | Reference |

| Tropocollagen | Not specified | Not specified | [3](--INVALID-LINK--) |

| Elastin | Not specified | Not specified | [3](--INVALID-LINK--) |

Cytochrome c Oxidase (Complex IV)

Located in the inner mitochondrial membrane, cytochrome c oxidase is the terminal enzyme of the electron transport chain, catalyzing the transfer of electrons from cytochrome c to molecular oxygen, a process vital for cellular respiration and ATP synthesis.

| Substrate | K_m | k_cat | Reference |

| Ferrocytochrome c | Not specified | Not specified | [6](--INVALID-LINK--) |

Superoxide Dismutase 1 (SOD1)

This enzyme is a key player in the antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. It contains both copper and zinc in its active site.[7]

| Substrate | K_m | k_cat | Reference |

| Superoxide Radical | Not specified | ~2 x 10⁹ M⁻¹s⁻¹ | [8](--INVALID-LINK--) |

Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments from tyrosine by a process of oxidation.

| Substrate | K_m | k_cat | Reference |

| L-DOPA | Not specified | Not specified | [5](--INVALID-LINK--) |

Dopamine β-Hydroxylase (DBH)

DBH is a copper-dependent oxygenase that converts dopamine to norepinephrine, a critical step in the synthesis of catecholamine neurotransmitters.[9][10][11]

| Substrate | K_m | V_max | Reference |

| Tyramine | 1.66 mM | Not specified | [4](--INVALID-LINK--) |

| Oxygen | 0.14 mM | Not specified | [4](--INVALID-LINK--) |

Intracellular Copper Trafficking and Enzyme Maturation

The delivery of copper to cuproenzymes is a tightly regulated process to prevent the toxic effects of free copper ions. This process involves a network of copper transporters and metallochaperones.

Copper enters the cell primarily through the copper transporter 1 (CTR1).[12][13][14] Once inside the cytosol, copper is bound by metallochaperones, which are specialized proteins that deliver copper to specific intracellular compartments and target enzymes. For instance, the chaperone CCS delivers copper to superoxide dismutase 1 (SOD1), while ATOX1 delivers copper to the trans-Golgi network, where it is incorporated into enzymes like lysyl oxidase and dopamine β-hydroxylase by copper-transporting ATPases (ATP7A and ATP7B).[14]

References

- 1. Copper absorption and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cupric citrate supplementation improves growth performance, nutrient utilization, antioxidant capacity, and intestinal microbiota of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Function, structure, and mechanism of intracellular copper trafficking proteins. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. med.libretexts.org [med.libretexts.org]

- 9. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]

- 10. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 11. Human copper transporters: mechanism, role in human diseases and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper Transport in Mammalian Cells: Special Care for a Metal with Special Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Biology of Copper Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. umu.se [umu.se]

An In-depth Technical Guide to the Hydration States of Copper Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydration states of copper citrate, a compound of interest in various industrial, agricultural, and biomedical applications. This document details the physicochemical properties, synthesis, and characterization of these hydrates, with a focus on quantitative data and detailed experimental methodologies. Furthermore, it explores the biological significance of copper and citrate, visualizing their roles in key cellular signaling pathways.

Physicochemical Properties of Copper Citrate Hydrates

Copper(II) citrate exists in several hydration states, each with distinct properties. The most commonly cited forms include the anhydrous, monohydrate, dihydrate, hemipentahydrate (or 2.5-hydrate), and pentahydrate species. A summary of their key characteristics is presented in Table 1.

Table 1: Physicochemical Properties of Copper Citrate Hydration States

| Property | Anhydrous Copper Citrate | Copper Citrate Monohydrate | Copper Citrate Dihydrate | Copper Citrate Hemipentahydrate | Copper Citrate Pentahydrate |

| Chemical Formula | Cu₃(C₆H₅O₇)₂ or Cu₂C₆H₄O₇[1][2] | C₆H₄O₇Cu₂·H₂O[3][4] | Cu₂C₆H₄O₇·2H₂O[5][6] | Cu₃(C₆H₅O₇)₂·2.5H₂O or C₆H₄Cu₂O₇·2.5H₂O[7] | Cu₃(C₆H₅O₇)₂·5H₂O[8] |

| Appearance | Sky-blue or blue solid[2][9] | Turquoise solid[4] | Green crystalline plates[6] | Seafoam green, blue-green, or light green to light blue granulated crystals[2][10] | Data not readily available |

| Solubility in Water | Slightly soluble[9] | Data not readily available | Data not readily available | < 0.05 g/L at 20 °C[10] | Data not readily available |

| Thermal Behavior | Decomposes upon strong heating[9] | Loses water, then decomposes | Loses water, then decomposes | Loses water of crystallization at approximately 100 °C[9] | Data not readily available |

Experimental Protocols

Synthesis of Copper Citrate Hemipentahydrate

This protocol describes a common precipitation method for synthesizing copper citrate hemipentahydrate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

100 mL conical flasks (x2)

-

Weighing balance

-

Magnetic stirrer and stir bar

-

Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

-

Filter paper

-

Watch glass

-

Drying oven or desiccator

Procedure:

-

Prepare Reactant Solutions:

-

In a 100 mL conical flask, dissolve 3.75 g of copper(II) sulfate pentahydrate in a minimal amount of hot deionized water.

-

In a separate 100 mL conical flask, dissolve 2.94 g of trisodium citrate dihydrate in a minimal amount of hot deionized water.

-

-

Precipitation:

-

While stirring, slowly add the hot copper(II) sulfate solution to the hot sodium citrate solution.[11]

-

A blue-green precipitate of copper citrate hemipentahydrate will form.

-

Continue stirring for 15-20 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by suction filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with several portions of deionized water to remove any soluble impurities.

-

Wash the precipitate with a small amount of ethanol to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a pre-weighed watch glass.

-

Dry the product in a desiccator or in a drying oven at a temperature below 80 °C to avoid dehydration.

-

Once a constant weight is achieved, calculate the yield.

-

Characterization Methods

TGA is employed to determine the water content of the hydrated copper citrate salts and to study their thermal decomposition profiles.

Instrument:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the copper citrate hydrate sample into a TGA crucible (typically aluminum or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The stepwise mass losses correspond to the removal of water molecules and subsequent decomposition of the anhydrous salt.

-

Calculate the percentage mass loss for each step and compare it with the theoretical water content for the different hydration states.

-

Table 2: Representative TGA Data for Copper Citrate Hemipentahydrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| ~80 - 150 | ~7.3 | Loss of ~2.5 moles of water of crystallization |

| ~200 - 350 | ~62.1 | Decomposition of anhydrous citrate to metallic copper |

Note: This data is representative and may vary slightly depending on the specific experimental conditions.

XRD is used to identify the crystalline phases of the copper citrate hydrates and to determine their crystal structures.

Instrument:

-

X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

-

Sample Preparation:

-

Grind the crystalline copper citrate hydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[14]

-

Mount the powdered sample onto a sample holder.

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the instrument to scan over a 2θ range typically from 5° to 70°.

-

The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material.

-

Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., the Powder Diffraction File) to identify the specific hydrate phase.

-

For novel structures, the diffraction data can be used for crystal structure solution and refinement.[3][6]

-

Table 3: Crystallographic Data for Copper Citrate Monohydrate and Dihydrate

| Parameter | Copper Citrate Monohydrate[3][4] | Copper Citrate Dihydrate[5][6] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/a |

| a (Å) | Data not readily available | 14.477(9) |

| b (Å) | Data not readily available | 9.718(6) |

| c (Å) | Data not readily available | 6.890(5) |

| β (˚) | Data not readily available | 91.27(5) |

| Volume (ų) | Data not readily available | 968.9 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | Data not readily available | 2.413 |

Biological Significance and Signaling Pathways

The biological effects of copper citrate are attributable to its constituent ions, copper and citrate, which are both crucial players in cellular metabolism and signaling.

Role of Copper in Cellular Signaling

Copper is an essential trace element that functions as a cofactor for numerous enzymes and plays a key role in various signaling pathways.[1][2] Its redox activity allows it to modulate the function of proteins involved in signal transduction.[15]

Caption: Copper's role in modulating growth factor signaling pathways.

As depicted, copper can influence the binding of growth factors to their receptors on the cell membrane and modulate the activity of downstream signaling cascades such as the PI3K-Akt and MAPK pathways, which are critical for cell proliferation, survival, and gene expression.[2][16]

Role of Citrate in Cellular Metabolism and Signaling

Citrate is a key intermediate in the citric acid cycle (Krebs cycle) and a central node in cellular metabolism.[17] It links carbohydrate, fat, and protein metabolism and also acts as a signaling molecule.[18]

Caption: Central role of citrate in metabolism and signaling.

Cytosolic citrate, transported from the mitochondria, serves as a precursor for acetyl-CoA, which is essential for fatty acid synthesis and histone acetylation, thereby influencing gene expression.[19] Citrate also acts as a feedback inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[18]

Conclusion

The various hydration states of copper citrate exhibit distinct physicochemical properties that are important for their handling, formulation, and application. Understanding these differences is crucial for researchers and drug development professionals. The detailed protocols provided herein offer a foundation for the synthesis and characterization of these compounds. Furthermore, the elucidation of the roles of copper and citrate in cellular signaling pathways highlights the potential for copper citrate to be utilized in modulating biological processes, warranting further investigation into its therapeutic applications.

References

- 1. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 3. Crystal structure of copper(ii) citrate monohydrate solved from a mixture powder X-ray diffraction pattern | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. bib.irb.hr:8443 [bib.irb.hr:8443]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper citrate - Wikipedia [en.wikipedia.org]

- 8. edu.rsc.org [edu.rsc.org]

- 9. Copper citrate - Sciencemadness Wiki [sciencemadness.org]

- 10. Copper citrate | OIV [oiv.int]

- 11. Copper(II) citrate: synthesis and decomposition | MEL Chemistry [melscience.com]

- 12. libjournals.unca.edu [libjournals.unca.edu]

- 13. thermalsupport.com [thermalsupport.com]

- 14. shimadzu.com [shimadzu.com]

- 15. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 18. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

The Bioavailability of Copper Citrate: A Technical Guide for Researchers

An in-depth examination of the absorption, cellular uptake, and biological impact of copper citrate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior in biological systems.

Introduction

Copper is an essential trace mineral vital for a myriad of physiological processes, including cellular respiration, neurotransmission, and antioxidant defense. The efficacy of copper supplementation is intrinsically linked to its bioavailability—the fraction of the ingested nutrient that is absorbed and utilized by the body. Among the various forms of copper supplements, copper citrate has garnered attention for its potential for high bioavailability. This technical guide synthesizes the current scientific understanding of copper citrate's journey through biological systems, from intestinal absorption to its impact on cellular signaling pathways.

Quantitative Bioavailability Data

The bioavailability of copper citrate has been evaluated in several biological systems, often in comparison to other copper sources such as copper sulfate and chelated forms like copper glycinate. The following tables summarize key quantitative data from these studies.

| Animal Model | Copper Source | Parameter | Dosage (mg/kg of diet) | Result | Reference |

| Broiler Chickens | Copper Citrate vs. Copper Sulfate | Average Daily Gain ( g/day ) | 50 and 100 | Cupric citrate groups showed higher ADG.[1] | [1] |

| Energy Digestibility (%) | 100 | Higher in the cupric citrate group compared to copper sulfate.[1] | [1] | ||

| E. coli in Cecum (log10 cfu/g) | 100 | Significantly reduced in the higher concentration cupric citrate group.[1] | [1] | ||

| Pigs | Copper Citrate vs. Copper Sulfate | Plasma Copper Concentration | 100 (Cu-citrate) vs. 225 (CuSO4) | Increased in both groups during the finishing phase.[2][3] | [2][3] |

| Liver and Bile Copper | 33, 66, 100 (Cu-citrate) | No significant increase compared to control at these concentrations.[2][3] | [2][3] |

Experimental Protocols

A thorough understanding of the methodologies employed in bioavailability studies is crucial for the critical evaluation of the data. Below are detailed protocols for key experiments cited in the literature.

In Vivo Bioavailability Study in Broiler Chickens

This protocol is based on studies comparing the effects of different copper sources on broiler performance and nutrient utilization.[1]

1. Animal Model and Housing:

- Species: Ross 308 broilers, 1-day-old.

- Housing: Housed in pens with controlled temperature and lighting.

- Acclimation: A brief acclimation period is provided before the start of the experiment.

2. Diet Formulation:

- A basal corn-soybean meal diet is formulated to meet the nutritional requirements of broilers, with the exception of copper.

- Experimental diets are created by supplementing the basal diet with specified levels of copper from either copper citrate or a comparator copper source (e.g., copper sulfate).

3. Experimental Design:

- Animals are randomly allocated to different dietary treatment groups.

- Each treatment group has multiple replicate pens.

- The study typically runs for a period of 42 days.

4. Data and Sample Collection:

- Growth Performance: Body weight and feed intake are recorded at regular intervals to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

- Digestibility Trial: Towards the end of the study, a digestibility trial is conducted. This involves the collection of excreta over several days to determine the apparent digestibility of nutrients, including energy and crude protein.

- Tissue and Blood Sampling: At the end of the trial, blood samples are collected for analysis of plasma copper and other biochemical parameters. Liver samples are also collected to determine tissue copper concentration.

5. Analytical Methods:

- Copper Analysis: Copper concentrations in diets, excreta, plasma, and liver are determined using Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][5][6]

- Nutrient Analysis: Standard analytical methods are used to determine the nutrient composition of the diets and excreta.

In Vitro Copper Bioavailability using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study intestinal absorption.[2][7][8][9][10]

1. Cell Culture and Differentiation:

- Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

- Cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to differentiate for approximately 21 days to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

2. Copper Uptake Assay:

- The differentiated Caco-2 cell monolayers are washed with a buffered salt solution.

- A solution containing a known concentration of copper citrate (often using a radiotracer like ⁶⁴Cu for ease of detection) is added to the apical (upper) chamber of the Transwell insert.

- The cells are incubated for a specific period.

- After incubation, the apical solution is removed, and the cells are washed multiple times with a cold buffer to stop the uptake process.

- The cells are then lysed, and the intracellular copper concentration is measured.

3. Transepithelial Transport Assay:

- Following the addition of the copper citrate solution to the apical chamber, samples are taken from the basolateral (lower) chamber at various time points.

- The amount of copper that has traversed the cell monolayer into the basolateral chamber is quantified.

4. Analytical Methods:

- Radiometric Measurement: If a radiolabeled copper isotope is used, the amount of copper is determined by scintillation counting.

- Atomic Absorption/Mass Spectrometry: For non-radiolabeled copper, the concentration in cell lysates and basolateral samples is measured by FAAS or ICP-MS.

Cellular and Molecular Mechanisms

The journey of copper from copper citrate into and through the intestinal cells involves specific transport mechanisms and can trigger downstream signaling events.

Cellular Uptake of Copper

The primary transporter responsible for the uptake of copper into intestinal cells is the high-affinity copper transporter 1 (Ctr1).[11] While the specific interaction of Ctr1 with the citrate form of copper is not fully elucidated, the general mechanism of copper uptake is understood to involve the reduction of Cu²⁺ to Cu⁺ at the cell surface before transport by Ctr1.

Copper-Induced Signaling Pathways

Elevated intracellular copper levels, resulting from the absorption of bioavailable forms like copper citrate, can modulate various cellular signaling pathways. Notably, excess copper has been shown to induce oxidative stress, which in turn can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5][12][13][14][15][16][17]

MAPK Signaling Pathway: The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Copper has been shown to enhance the phosphorylation of key kinases in this pathway, such as Erk.[4][6][12][14][15]

NF-κB Signaling Pathway: The NF-κB pathway plays a central role in inflammatory responses.[1][5][13][16] Copper-induced oxidative stress can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.[1]

Conclusion

The available evidence suggests that copper citrate is a bioavailable source of copper, demonstrating favorable absorption and utilization in biological systems. Its ability to effectively increase copper levels in the body underscores its potential as a nutritional supplement and a component in drug development. The activation of key signaling pathways like MAPK and NF-κB by increased intracellular copper highlights the importance of maintaining copper homeostasis and suggests that the biological effects of copper supplementation extend beyond its role as a simple nutrient. Further research is warranted to fully elucidate the specific molecular interactions of copper citrate during absorption and its precise influence on cellular signaling cascades. This technical guide provides a foundational understanding for researchers and professionals working to harness the therapeutic and nutritional potential of this important compound.

References

- 1. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COPPER ACTIVATION OF NF-κB SIGNALING IN HEPG2 CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "MAPK Pathway under Chronic Copper Excess in Green Macroalgae (Chloroph" by PSM Celis-Plá, F Rodríguez-Rojas et al. [pearl.plymouth.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Amino acid facilitates absorption of copper in the Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Copper repletion enhances apical iron uptake and transepithelial iron transport by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heavy Metal Stress. Activation of Distinct Mitogen-Activated Protein Kinase Pathways by Copper and Cadmium1 - ProQuest [proquest.com]

- 13. Copper activates the NF-kappaB pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Dual-Role of Copper Citrate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper is an essential micronutrient critical for a myriad of biological processes, most notably cellular respiration. Its delivery and bioavailability are therefore of paramount importance in maintaining metabolic homeostasis. Copper citrate, a salt of the essential trace mineral copper and the key metabolic intermediate citrate, represents a unique compound at the nexus of bioenergetics and biosynthesis. This technical guide provides an in-depth exploration of the functions of copper citrate in cellular metabolism, postulating its role as a dual-functional molecule. We will delve into the established roles of both copper and citrate in key metabolic pathways, present quantitative data on their effects, provide detailed experimental protocols for their study, and visualize the intricate signaling and metabolic pathways they influence. While direct research on copper citrate at the cellular level is nascent, this guide synthesizes the current understanding of its constituent parts to provide a comprehensive framework for future investigation and drug development.

Introduction: The Significance of Copper and Citrate in Cellular Function

Copper is a critical cofactor for enzymes involved in fundamental biological processes, including oxidative phosphorylation, antioxidant defense, and neurotransmitter synthesis.[1][2] Its redox activity, cycling between Cu(I) and Cu(II) states, is central to its catalytic function. Citrate is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that connects carbohydrate, fat, and protein metabolism.[3] It also serves as a key precursor for the synthesis of fatty acids and cholesterol in the cytosol.[4] The combination of these two molecules in the form of copper citrate suggests a compound that can simultaneously influence cellular energy production and biosynthetic pathways.

The Role of Copper in Cellular Metabolism

The primary role of copper in cellular metabolism is as a cofactor for cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, which is essential for oxidative phosphorylation and ATP production.[2][5] Copper homeostasis is tightly regulated, as both deficiency and excess can be detrimental to cellular function.[2]

Copper and Oxidative Phosphorylation

Copper is indispensable for the assembly and function of cytochrome c oxidase, the terminal enzyme of the electron transport chain.[5] This complex catalyzes the transfer of electrons from cytochrome c to molecular oxygen, the final electron acceptor in aerobic respiration.[6] This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating the electrochemical gradient that drives ATP synthesis.[5]

Copper in Other Metabolic Pathways

Beyond oxidative phosphorylation, copper is a cofactor for other key metabolic enzymes, including:

-

Superoxide Dismutase (SOD1): A crucial antioxidant enzyme that detoxifies superoxide radicals.

-

Lysyl Oxidase: Involved in the cross-linking of collagen and elastin.

-

Dopamine β-hydroxylase: Essential for the synthesis of norepinephrine.

Copper has also been shown to influence glycolysis, with studies indicating that high concentrations of copper can inhibit key glycolytic enzymes.[7]

The Role of Citrate in Cellular Metabolism

Citrate is a central node in cellular metabolism, linking catabolic and anabolic pathways.

Citrate in the Tricarboxylic Acid (TCA) Cycle

Within the mitochondria, citrate is the first intermediate of the TCA cycle, formed from the condensation of acetyl-CoA and oxaloacetate.[3] The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins, generating NADH and FADH2, which are the primary electron donors for the electron transport chain.[3]

Citrate as a Precursor for Biosynthesis

When cellular energy levels are high, citrate can be transported out of the mitochondria into the cytosol via the citrate-malate shuttle.[1] In the cytosol, citrate is cleaved by ATP citrate lyase to regenerate acetyl-CoA and oxaloacetate.[4] This cytosolic acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol.[4]

Citrate as a Metabolic Regulator

Cytosolic citrate acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis.[3] This feedback mechanism helps to coordinate the rates of glycolysis and the TCA cycle.

Data Presentation: Quantitative Effects of Copper on Enzyme Activity

The following table summarizes the inhibitory concentrations (IC50) of copper on various enzymes as reported in the literature. It is important to note that these values are for the copper ion (Cu2+) and not specifically for copper citrate.

| Enzyme | System | IC50 (µM) | Reference |

| Lactate Production (from glucose) | Rat brain postnuclear supernatant | ~3 | [7] |

| Hexokinase | Rat brain extract | 7 | [7] |

| Pyruvate Kinase | Rat brain extract | 56 | [7] |

| Lactate Dehydrogenase | Rat brain extract | 300 | [7] |

Signaling Pathways and Metabolic Networks

The metabolic roles of copper and citrate are intertwined with complex signaling networks that regulate cellular growth, proliferation, and death.

Copper-Dependent Signaling

Copper has been implicated as a signaling molecule in various pathways, including the MAPK pathway, which is crucial for cell proliferation and survival.[8]

References

- 1. Citrate–malate shuttle - Wikipedia [en.wikipedia.org]

- 2. Role of Copper on Mitochondrial Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. thermofisher.com [thermofisher.com]

- 7. Cytochrome c Oxidase Assay Kit - Creative BioMart [creativebiomart.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the History, Discovery, and Scientific Applications of Copper Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper citrate, a coordination complex of copper and citric acid, has emerged from the annals of chemical synthesis to become a compound of significant interest across various scientific disciplines. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and the burgeoning applications of copper citrate, with a particular focus on its role in biomedical research and drug development. Detailed experimental protocols, quantitative data, and visualizations of its molecular interactions are presented to serve as a valuable resource for the scientific community.

Introduction

Copper, an essential trace element, plays a pivotal role in a myriad of physiological processes, acting as a crucial cofactor for numerous enzymes involved in cellular respiration, neurotransmitter synthesis, and antioxidant defense. Citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is central to cellular metabolism. The amalgamation of these two fundamental biological molecules into copper citrate has given rise to a compound with unique properties and a wide range of applications, from agriculture to medicine. This guide delves into the scientific journey of copper citrate, from its early synthesis to its current status as a molecule of interest for researchers.

History and Discovery

The precise moment of the first synthesis of copper citrate is not definitively documented as a singular event of "discovery." Instead, its preparation is rooted in the broader advancements of organic chemistry in the 19th and early 20th centuries. During this era, chemists systematically investigated the reactions of metallic salts with organic acids, leading to the synthesis of a vast array of new compounds. The study of copper complexes with citrate ions gained significant attention in the mid-20th century, with researchers focusing on their stability and solution chemistry. Early applications of copper compounds, though not specifically citrate, have a long history in medicine, dating back to ancient civilizations for their antimicrobial properties. The use of copper salts in agriculture as fungicides and micronutrient supplements also has a well-established history.

Physicochemical Properties

Copper citrate typically exists as a blue-green crystalline solid. It is known to form different hydrates, with the hemipentahydrate and dihydrate forms being common. The anhydrous form is a sky-blue solid.

Quantitative Data

A summary of the key quantitative properties of copper citrate is presented in the tables below.

Table 1: Physical and Chemical Properties of Copper Citrate

| Property | Value | Reference(s) |

| Molecular Formula | Cu₃(C₆H₅O₇)₂ | |

| Molar Mass | 568.85 g/mol | |

| Appearance | Blue-green crystalline solid | |

| Melting Point | Decomposes upon heating | |

| Water of Crystallization Loss | Begins at approximately 100 °C |

Table 2: Solubility of Copper Citrate

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | < 0.05 g/L | 20 | |

| Methanol | < 0.05 g/L | 20 | |

| Ethanol | < 0.05 g/L | 20 | |

| 10% Hydrochloric Acid | Approx. 250 g/L | Not specified | |

| 10% Nitric Acid | Approx. 140-150 g/L | Not specified | |

| Alkaline Citrate Solutions | Soluble | Not specified |

Table 3: Stability Constants of Copper(II)-Citrate Complexes

| Complex Species | Log K | Conditions | Reference(s) |

| [Cu(HCit)] | 4.65 | 25 °C, 0.1 M KNO₃ | |

| [Cu(Cit)]⁻ | 6.10 | 25 °C, 0.1 M KNO₃ | |

| [Cu₂(OH)₂(Cit)]⁻ | -5.79 | 25 °C, 0.1 M KNO₃ |

Table 4: Crystallographic Data for Copper(II) Citrate Dihydrate

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | |

| Space Group | P2₁/a | |

| a (Å) | 14.477 | |

| b (Å) | 9.718 | |

| c (Å) | 6.890 | |

| β (°) | 91.27 | |

| Z | 4 |

Experimental Protocols

Synthesis of Copper Citrate

Several methods for the synthesis of copper citrate have been reported. The following are two common laboratory-scale protocols.

Protocol 1: Reaction of Copper Sulfate with Trisodium Citrate

This method involves the precipitation of copper citrate from an aqueous solution.

-

Materials: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O), Deionized water.

-

Procedure:

-

Prepare a solution of copper(II) sulfate by dissolving a stoichiometric amount in deionized water.

-

Prepare a separate solution of trisodium citrate by dissolving a stoichiometric amount in deionized water.

-

Slowly add the copper sulfate solution to the trisodium citrate solution with constant stirring.

-

A blue-green precipitate of copper citrate will form.

-

Allow the precipitate to settle, then collect it by filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the resulting copper citrate solid in a desiccator or at a low temperature in an oven.

-

Protocol 2: Reaction of Copper Carbonate with Citric Acid

This method involves the reaction of a copper salt with citric acid, leading to the formation of copper citrate and carbon dioxide gas.

-

Materials: Copper(II) carbonate (CuCO₃), Citric acid (C₆H₈O₇), Deionized water.

-

Procedure:

-

Prepare a solution of citric acid by dissolving it in a minimal amount of deionized water.

-

Slowly add powdered copper(II) carbonate to the citric acid solution in small portions with continuous stirring. Effervescence will be observed due to the release of carbon dioxide.

-

Continue adding copper carbonate until the effervescence ceases, indicating the neutralization of the citric acid.

-

Gently heat the solution to ensure the completion of the reaction and to dissolve any remaining solids.

-

Filter the hot solution to remove any unreacted copper carbonate.

-

Allow the filtrate to cool, which will result in the crystallization of copper citrate.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry.

-

Biological Activity and Signaling Pathways

The biological effects of copper citrate are largely attributed to the individual and synergistic actions of copper ions and citrate. Copper is a potent antimicrobial agent, and its citrate salt is utilized for this property in various applications.

Antimicrobial Mechanism of Action

Copper citrate exerts its antimicrobial effects through a multi-pronged attack on microbial cells. The primary mechanisms involve the generation of reactive oxygen species (ROS), disruption of cell membranes, protein denaturation, and DNA damage.

-

Oxidative Stress: Copper ions, particularly Cu(II), can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. This surge in ROS overwhelms the microbial cell's antioxidant defenses, causing widespread damage to lipids, proteins, and nucleic acids.

-

Membrane Disruption: Copper ions can interact with the cell membrane, altering its integrity and permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.

-

Protein Inactivation: Copper has a high affinity for sulfhydryl groups in amino acids, leading to the denaturation and inactivation of essential enzymes and structural proteins.

-

DNA Damage: The generated ROS can cause significant damage to microbial DNA, including strand breaks and base modifications, which can be lethal to the cell.

The citrate moiety can also contribute to the antimicrobial activity by chelating essential metal ions required for microbial growth and by potentially facilitating the uptake of copper ions.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of copper citrate.

Applications in Research and Drug Development

The unique properties of copper citrate make it a valuable tool in various research and development areas.

-

Antimicrobial Agent Development: Its broad-spectrum antimicrobial activity is being explored for the development of new topical antiseptics, wound dressings, and coatings for medical devices to prevent biofilm formation.

-

Nutritional Supplements: As a bioavailable source of copper, it is used in dietary supplements to address copper deficiency.

-

Enzyme Kinetics: Researchers use copper citrate to study the role of copper as a cofactor in various enzymatic reactions.

-

Cancer Research: The role of copper in angiogenesis and tumor growth is an active area of investigation, with copper chelators and complexes being studied as potential anticancer agents.

-

Agriculture: It serves as a fungicide and a source of copper micronutrient for plants.

Conclusion

Copper citrate, a compound at the intersection of inorganic chemistry and biology, continues to reveal its multifaceted nature. While its historical discovery is intertwined with the foundational advancements in chemistry, its modern applications, particularly in the biomedical field, are at the forefront of scientific innovation. This guide has provided a comprehensive overview of its synthesis, properties, and mechanisms of action, highlighting its potential as a versatile tool for researchers, scientists, and drug development professionals. Further exploration of its biological signaling pathways and the development of novel applications will undoubtedly continue to shape its scientific legacy.

Unveiling the Presence of Copper Citrate in Nature: A Technical Guide

For Immediate Release

A comprehensive examination of available scientific literature reveals that copper citrate, a salt formed from copper and citric acid, can be found as a naturally occurring compound within certain biological systems, particularly in plants. While not as widespread as other forms of copper, its presence points to a significant role in the chelation, transport, and detoxification of copper within organisms. This guide provides an in-depth look at the natural sources and occurrence of copper citrate, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Biological Significance

Evidence from studies on metal speciation in plants has confirmed the formation of copper citrate in plant tissues. A notable instance is observed in rice (Oryza sativa L.) following the absorption of copper oxide nanoparticles. The plant metabolizes the nanoparticles, leading to the formation of various copper species, including copper-citrate. This suggests that the formation of copper citrate is a biological mechanism for managing copper within the plant.

Citric acid is a well-established natural chelating agent in a wide range of organisms. Its molecular structure allows it to bind with metal ions like copper, forming stable complexes. This chelation process is crucial for several biological functions:

-

Metal Detoxification: By binding to excess copper ions, citric acid can mitigate their potential toxicity.

-

Nutrient Transport: The formation of copper-citrate complexes can facilitate the transport of copper within an organism.

-

Bioavailability Regulation: The chelation of copper by citric acid can influence its availability for various enzymatic processes.

The logical relationship for the formation of copper citrate in a biological system can be visualized as a straightforward pathway.

While the presence of copper citrate has been confirmed, quantitative data on its natural concentrations in various biological tissues under normal physiological conditions remain limited. The majority of current research focuses on copper speciation under conditions of metal toxicity or exposure to nanoparticles.

Quantitative Data on Copper and Citric Acid in Natural Sources

Although direct quantification of copper citrate in a wide array of natural sources is not extensively documented, the concentrations of its constituent components, copper and citric acid, are well-characterized in many plants. This data provides a basis for understanding the potential for copper citrate formation.

| Natural Source | Copper (Cu) Content (mg/kg dry weight) | Citric Acid Content ( g/100g fresh weight) |

| Lemon (Fruit) | 2.4 - 4.1 | 4.0 - 6.0 |

| Orange (Fruit) | 1.8 - 3.5 | 0.6 - 1.0 |

| Tomato (Fruit) | 3.0 - 8.0 | 0.2 - 0.5 |

| Rice (Grain) | 2.0 - 5.0 | Not typically high |

| Spinach (Leaves) | 8.0 - 20.0 | 0.1 - 0.3 |

Note: The data presented are approximate ranges and can vary based on factors such as soil composition, plant variety, and environmental conditions.

Experimental Protocols for the Analysis of Copper Citrate

The identification and quantification of copper citrate in biological matrices require sophisticated analytical techniques capable of elemental speciation. The primary methods employed are Hyphenated Chromatography techniques, particularly High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), and X-ray Absorption Spectroscopy (XAS).

Experimental Workflow for Copper Speciation Analysis

The general workflow for analyzing copper citrate in a biological sample involves several key stages, from sample preparation to data analysis.

Methodology 1: HPLC-ICP-MS for Quantification of Copper Citrate

This method allows for the separation of different copper species based on their chemical properties, followed by highly sensitive detection of the copper element.

1. Sample Preparation:

- Obtain a representative sample of the biological tissue (e.g., plant leaves, roots).

- Freeze-dry the sample to remove water content and then grind it into a fine powder to ensure homogeneity.

2. Extraction:

- Suspend a known mass of the powdered sample in a suitable extraction buffer. A mild buffer such as ammonium acetate at a physiologically relevant pH is recommended to preserve the integrity of the copper-citrate complex.

- Employ a gentle extraction technique, such as sonication or shaking at a controlled temperature, to facilitate the release of copper species into the solution.

- Centrifuge the mixture to pellet solid debris and filter the supernatant through a 0.22 µm filter to remove fine particulates.

3. Chromatographic Separation:

- Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with an anion-exchange column. This type of column will separate negatively charged species, such as the copper-citrate complex.

- The mobile phase should consist of a gradient of a salt solution (e.g., ammonium nitrate) to elute the bound copper species from the column.

4. Detection:

- Introduce the eluent from the HPLC column directly into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

- The ICP-MS will atomize and ionize the sample, allowing for the detection and quantification of copper at very low concentrations.

5. Quantification:

- Prepare calibration standards of known concentrations of a certified copper citrate reference material.

- Run the standards through the HPLC-ICP-MS system under the same conditions as the samples to generate a calibration curve.

- Compare the peak area of the copper signal that corresponds to the retention time of the copper citrate standard in the sample chromatogram to the calibration curve to determine its concentration.

Methodology 2: X-ray Absorption Spectroscopy (XAS) for In-situ Speciation

XAS is a powerful technique for determining the chemical environment and oxidation state of copper directly within a sample, providing valuable information on its speciation without the need for extraction.

1. Sample Preparation:

- For fresh tissue, the sample can be flash-frozen in liquid nitrogen and analyzed in a cryostat to maintain its near-native state.

- Alternatively, freeze-dried and powdered samples can be pressed into a pellet for analysis.

2. Data Acquisition:

- The analysis is performed at a synchrotron radiation facility.

- The sample is irradiated with a beam of X-rays of varying energy.

- The absorption of X-rays by the copper atoms in the sample is measured, generating an X-ray absorption spectrum.

3. Spectral Analysis:

- The resulting spectrum has two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

- XANES Analysis: The features in the XANES region are sensitive to the oxidation state and coordination geometry of the copper atom. By comparing the XANES spectrum of the sample to that of a pure copper citrate standard, the presence of this species can be confirmed.

- EXAFS Analysis: The oscillations in the EXAFS region provide information about the number and type of neighboring atoms to the copper atom and their distances. This data can be used to model the local atomic structure around the copper and confirm its coordination with citrate.

4. Linear Combination Fitting:

- To quantify the proportion of different copper species in the sample, a linear combination fitting (LCF) of the sample's XANES spectrum can be performed using a library of spectra from known copper standards, including copper citrate. This analysis provides the relative percentage of each copper species present in the sample.

Future Directions

Further research is needed to establish a comprehensive database of naturally occurring copper citrate concentrations across a wider range of species and tissues under normal physiological conditions. The development and validation of standardized protocols for the extraction and quantification of copper citrate from diverse biological matrices will be instrumental in advancing our understanding of its role in biological systems and its potential applications in drug development and nutritional science.

Spectral Analysis of Copper Citrate: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis techniques used for the identification and characterization of copper citrate. It details experimental protocols, data interpretation, and key spectral features across various analytical methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Copper Citrate and its Analysis

Copper citrate is a coordination complex of copper and citric acid that finds applications in various fields, including as a dietary supplement, an antimicrobial agent, and in agricultural products. Accurate identification and characterization of this compound are crucial for quality control, formulation development, and regulatory compliance. Spectroscopic techniques provide a powerful suite of tools for elucidating the structural and chemical properties of copper citrate. This guide offers detailed methodologies and expected data for each of these techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the d-d electronic transitions of the copper(II) ion within the citrate complex. The position and intensity of the absorption maximum are sensitive to the coordination environment of the copper ion, including the pH of the solution.

Experimental Protocol

A typical experimental workflow for the UV-Vis analysis of copper citrate is as follows:

-

Sample Preparation: Accurately weigh a small amount of the copper citrate sample. Dissolve the sample in a suitable solvent, such as deionized water or a dilute acid to aid solubility. The pH of the solution is a critical parameter and should be measured and adjusted as needed using appropriate buffer solutions. Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the blank solvent (the same solvent used to prepare the sample) to record a baseline.

-

Data Acquisition: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 400 nm to 900 nm.

Data Presentation

The UV-Vis spectrum of copper(II) citrate is characterized by a broad absorption band in the visible region. The position of the absorption maximum (λmax) is dependent on the pH of the solution, which influences the speciation of the copper-citrate complex.

| pH | Approximate λmax (nm) | Observations |

| < 5 | ~810 - 820 | At lower pH, the complex shows a λmax at longer wavelengths. |

| > 5 | ~710 - 760 | As the pH increases, a blue shift is observed, indicating a change in the coordination environment of Cu(II). |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in copper citrate and confirming the coordination of the citrate ligand to the copper ion. The vibrational frequencies of the carboxylate and hydroxyl groups of citric acid are particularly sensitive to complexation.

Experimental Protocol

The following diagram illustrates a standard workflow for FTIR analysis of a solid copper citrate sample.

-

Sample Preparation (KBr Pellet Method): Dry the copper citrate sample to remove any adsorbed water. Grind a small amount of the sample (1-2 mg) with a spectroscopic grade potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a calibrated FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or a blank KBr pellet. Place the sample pellet in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Presentation

The FTIR spectrum of copper citrate shows characteristic absorption bands corresponding to the vibrational modes of the citrate ligand. The coordination to copper results in shifts of the carboxylate and hydroxyl bands compared to free citric acid.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 (broad) | O-H stretching (from water of hydration and hydroxyl groups) |

| ~3000 | C-H stretching |

| ~1558 - 1600 | Asymmetric COO⁻ stretching (shifted from ~1700 cm⁻¹ in free acid) |

| ~1400 | Symmetric COO⁻ stretching |

| ~600 | Cu-O stretching |

The significant shift of the asymmetric carboxylate (COO⁻) stretching vibration to a lower wavenumber is a strong indicator of the coordination of the carboxylate groups to the copper ion.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying the metal-ligand bonds. While water is a weak Raman scatterer, allowing for analysis in aqueous solutions, fluorescence from the sample or impurities can sometimes interfere with the measurement.

Experimental Protocol

A general workflow for acquiring a Raman spectrum of a solid copper citrate sample is depicted below.

-

Sample Preparation: A small amount of the solid copper citrate sample is placed on a microscope slide or in a sample holder. For aqueous solutions, a cuvette or capillary tube can be used.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope is used.

-

Data Acquisition: The laser is focused on the sample. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation. A spectrum was successfully generated using a 532 nm laser at low power (0.2 mW) with a long collection time (100 minutes) to avoid burning the sample.[1] The scattered light is collected and analyzed to generate the Raman spectrum.

Data Presentation

Published reference Raman spectra for solid copper citrate are scarce.[1] However, analysis of related materials suggests that the spectrum would be dominated by vibrations of the citrate backbone. The spectrum of an aqueous solution of citric acid and copper sulfate shows characteristic Raman shifts that can be indicative of complex formation.

| Raman Shift (cm⁻¹) | Tentative Vibrational Mode Assignment (based on citric acid) |

| ~1750 | C=O stretching of carboxylic groups |

| ~1440 | C-OH deformation |

| ~942 | C-C symmetric stretching |

| ~905 | C-C bending and OH out-of-plane bending |

X-ray Diffraction (XRD)

Powder X-ray diffraction is a definitive technique for identifying the crystalline form of copper citrate and determining its crystal structure. The diffraction pattern is unique to a specific crystalline solid and can be used for phase identification and purity assessment.

Experimental Protocol

The workflow for powder XRD analysis of copper citrate monohydrate is outlined below.

-

Sample Preparation: The copper citrate sample is gently crushed into a fine powder using an agate mortar and pestle. The powder is then packed into a sample holder or a thin-walled capillary tube.[2]

-

Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation) is used.

-

Data Acquisition: The sample is mounted in the diffractometer and rotated to ensure good particle statistics.[2] The diffraction pattern is recorded over a specific 2θ range (e.g., 5° to 90°) with a defined step size and collection time.[2]

Data Presentation

The crystal structure of copper(II) citrate monohydrate (C₆H₄O₇Cu₂·H₂O) has been solved from powder diffraction data.[2][3][4] The compound crystallizes in the P2₁/c space group.[4] The diffraction pattern exhibits a series of characteristic peaks at specific 2θ angles.

| 2θ (°) (Cu Kα) | Relative Intensity |

| ~12.5 | Strong |

| ~16.0 | Medium |

| ~18.5 | Medium |

| ~25.0 | Strong |

| ~28.0 | Medium |

Note: These are approximate peak positions derived from published diffraction patterns. For accurate identification, the experimental pattern should be compared with a reference pattern from a crystallographic database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. However, for copper(II) citrate, the paramagnetic nature of the Cu(II) ion presents significant challenges for NMR analysis.

Challenges in NMR of Copper(II) Citrate

Copper(II) is a paramagnetic ion, meaning it has unpaired electrons. These unpaired electrons create a strong local magnetic field that can significantly affect the NMR signals of nearby nuclei. This typically results in:

-

Severe peak broadening: The signals can become so broad that they are indistinguishable from the baseline.

-

Large chemical shifts: The signals can be shifted far outside the typical chemical shift ranges for diamagnetic molecules.

Due to these effects, obtaining high-resolution ¹H or ¹³C NMR spectra of copper(II) citrate is generally not feasible with standard NMR techniques. NMR is more commonly applied to the study of diamagnetic Cu(I) complexes.[5]

Experimental Protocol (General)

While specific data for copper(II) citrate is lacking, a general workflow for NMR analysis of a soluble, diamagnetic coordination complex is presented below.

Expected Data (for Citrate Ligand)

In the absence of the paramagnetic copper ion, the ¹H and ¹³C NMR spectra of the citrate ligand would show characteristic signals. The methylene protons (CH₂) of citrate are diastereotopic and typically appear as a pair of doublets (an AB quartet).

| Nucleus | Chemical Shift (ppm) - Approximate | Multiplicity | Assignment |

| ¹H | 2.5 - 2.9 | d | Methylene protons (CH₂) |

| ¹³C | ~45 | Methylene carbons (CH₂) | |

| ¹³C | ~75 | Quaternary carbon (C-OH) | |

| ¹³C | ~175 - 180 | Carboxylate carbons (COO⁻) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of coordination complexes like copper citrate.

Challenges in MS of Copper(II) Citrate

The analysis of copper(II) complexes by ESI-MS can be complicated by in-source redox reactions. The Cu(II) center can be reduced to Cu(I) during the electrospray process, leading to the observation of ions corresponding to the Cu(I) complex. This must be taken into consideration when interpreting the mass spectrum.

Experimental Protocol

The following diagram illustrates a general workflow for the ESI-MS analysis of copper citrate.

-